molecular formula C19H12F2N2O3S B2848208 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921796-85-2

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2848208
CAS No.: 921796-85-2
M. Wt: 386.37
InChI Key: XDQJSJPJIWZCOV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a thiazole ring attached to a methoxybenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit substantial anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including colon carcinoma and breast cancer. The presence of specific substituents on the benzofuran ring enhances the growth-inhibitory effects of these compounds:

CompoundCell LineIC50 (µM)
24aHCT-152.01
22HT295.71
41bMCF-76.14

The compound has been structurally designed to optimize interactions with biological targets, potentially leading to improved efficacy against tumors .

Antimicrobial Activity

The compound also displays promising antibacterial and antifungal properties. Studies have demonstrated that thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function:

CompoundMicrobial TargetMIC (µg/mL)
42Staphylococcus epidermidis93.7
51E. coli46.9

Such findings suggest that the incorporation of fluorine and methoxy groups may enhance the antimicrobial potency of the compound .

GPR120 Agonism

Recent studies have identified the compound as a potential agonist for GPR120, a receptor implicated in metabolic regulation and inflammation. Activation of this receptor can promote the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis and appetite regulation:

  • Mechanism : GPR120 activation leads to increased GLP-1 secretion from intestinal L-cells.
  • Potential Applications : This mechanism positions the compound as a candidate for developing treatments for obesity and type 2 diabetes .

Case Study 1: Anticancer Efficacy

In a controlled study, derivatives similar to 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide were tested against multiple cancer cell lines. The results indicated that modifications to the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

A series of synthesized thiazole derivatives were evaluated for their antimicrobial efficacy against a panel of pathogens. The compound demonstrated superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by activating or inhibiting them. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of difluoro, benzofuran, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that combines a benzamide structure with thiazole and benzofuran moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H15F2N3O3\text{C}_{18}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_3

It features:

  • Two fluorine atoms at the 2 and 6 positions of the benzamide ring.
  • A methoxy group attached to a benzofuran moiety.
  • A thiazole ring , which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or protein function. This is a common mechanism observed in many thiazole derivatives.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic pathways, potentially mediated by interactions with specific proteins involved in cell cycle regulation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole-containing compounds. For instance, derivatives with similar functional groups have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups on the aromatic rings enhances this activity due to improved interaction with microbial targets .

Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit potent cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .

CompoundCell LineIC50 (µM)Reference
Compound 13A431< 10
Compound 22HT29< 5

Case Studies

  • Thiazole Derivatives : A study on thiazole derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. The presence of hydrophobic interactions was crucial for binding to target proteins involved in cancer progression .
  • Benzofuran Analogues : Research on benzofuran derivatives indicated that substituents like methoxy groups enhance their biological activities by improving solubility and bioavailability .

Properties

IUPAC Name

2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N2O3S/c1-25-14-7-2-4-10-8-15(26-17(10)14)13-9-27-19(22-13)23-18(24)16-11(20)5-3-6-12(16)21/h2-9H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJSJPJIWZCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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